molecular formula C7H6ClN3O2 B13452824 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride

5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride

Cat. No.: B13452824
M. Wt: 199.59 g/mol
InChI Key: JOCSJPOTNDNORY-UHFFFAOYSA-N
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Description

5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride is a heterocyclic compound featuring a fused pyrrole-pyrazine core with a carboxylic acid group at position 7 and a hydrochloride salt. This scaffold is notable for its role in medicinal chemistry, particularly as a kinase inhibitor targeting FGFR1, JAK3, and other enzymes . The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug formulations.

Properties

Molecular Formula

C7H6ClN3O2

Molecular Weight

199.59 g/mol

IUPAC Name

5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H5N3O2.ClH/c11-7(12)4-3-10-6-5(4)8-1-2-9-6;/h1-3H,(H,9,10)(H,11,12);1H

InChI Key

JOCSJPOTNDNORY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C(=CN2)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride can be achieved through various synthetic routes. One common method involves the reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine, followed by a reaction with hydrogen cyanide to form tricyanopyrrolo[2,3-b]pyrazine. This intermediate is then subjected to acid hydrolysis to yield the desired compound . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, as seen in its synthesis.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

Common reagents used in these reactions include hydrogen cyanide for cyanation, acids for hydrolysis, and reducing agents like hydrogen gas or metal hydrides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets, such as kinases. It binds to the active sites of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential anti-cancer agent .

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : The hydrochloride salt of 5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid likely surpasses the free acid (CAS 502141-03-9) in aqueous solubility, a common trait of hydrochloride salts . In contrast, ethyl ester derivatives (e.g., compound 9b) exhibit lower polarity, as evidenced by IR peaks at 1710 cm⁻¹ (ester C=O) and 1660 cm⁻¹ (amide C=O) .
  • Thermal Stability : RP185, with a 7-n-butyl group, shows a melting point of 161.9°C, while the ethyl ester 9b melts at 235–237°C, reflecting substituent-dependent stability .

Yield and Purity

  • Yields vary significantly: 95% for 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) vs. 18% for RP185 .
  • Purity is often >98%, as confirmed by LC-MS and NMR (e.g., compound 35 in ) .

Structure-Activity Relationships (SAR)

  • Position 7 : Carboxylic acid or ester groups enhance solubility and enable salt formation (e.g., hydrochloride). Esters (e.g., ethyl in 9b) may serve as prodrugs .
  • Position 6 : Aryl groups (e.g., 4-fluorophenyl in RP185) improve kinase binding via hydrophobic interactions .
  • Position 2 : Ether-linked substituents (e.g., phenyl ether in JAK3 inhibitor 12b) confer selectivity by occupying back pockets of ATP-binding sites .

Biological Activity

5H-Pyrrolo[2,3-b]pyrazine-7-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article synthesizes findings from various studies, highlighting the compound's mechanism of action, biological effects, and relevant research data.

Chemical Structure and Properties

The molecular formula for this compound is C7H5N3O2HClC_7H_5N_3O_2\cdot HCl, with a molecular weight of approximately 191.19 g/mol. The structure features a fused pyrrole and pyrazine ring, which is crucial for its biological interactions.

Target of Action:
The compound primarily targets various kinases, including fibroblast growth factor receptors (FGFRs) and adaptor associated kinase 1 (AAK1), which are implicated in cancer progression and viral infections respectively.

Mode of Action:
Inhibition of kinase activity by 5H-pyrrolo[2,3-b]pyrazine derivatives disrupts cellular signaling pathways critical for cell growth, differentiation, and apoptosis. This inhibition can lead to significant cellular effects, including reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound:

  • Cytotoxicity : In vitro studies using A549 human lung adenocarcinoma cells showed that the compound exhibits structure-dependent cytotoxicity. For instance, at a concentration of 100 µM, one derivative reduced cell viability to 66% after 24 hours.
  • Selectivity : The compound demonstrated lower toxicity towards non-cancerous cells, indicating a degree of selectivity that could minimize side effects in therapeutic applications.

Antimicrobial Activity

The antimicrobial properties of derivatives have been evaluated against multidrug-resistant strains such as Staphylococcus aureus and Escherichia coli. These studies suggest that the compound may serve as a potential therapeutic agent against resistant bacterial strains.

Case Studies and Data Tables

StudyCell LineConcentrationViability (%)Notes
Study AA549 (lung adenocarcinoma)100 µM66%Significant anticancer activity
Study BHSAEC-1 KT (non-cancerous)100 µM>80%Lower cytotoxicity observed

Structure-Activity Relationships (SAR)

Research has focused on optimizing the structure of pyrrolo[2,3-b]pyrazine derivatives to enhance their potency against specific kinases. For example, modifications to the carboxylic acid moiety have been shown to improve binding affinity to FGFRs while maintaining selectivity over other kinases .

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